N~1~-[4-(4-pyridinyl)-1,3-thiazol-2-yl]-1,4-benzenediamine
Description
N¹-[4-(4-Pyridinyl)-1,3-thiazol-2-yl]-1,4-benzenediamine is a heterocyclic compound featuring a 1,4-benzenediamine core substituted at the N¹ position with a 1,3-thiazole ring bearing a 4-pyridinyl group. This structure combines aromatic amines with nitrogen- and sulfur-containing heterocycles, which are common motifs in medicinal chemistry and materials science.
Properties
CAS No. |
5746-80-5 |
|---|---|
Molecular Formula |
C14H12N4S |
Molecular Weight |
268.34 g/mol |
IUPAC Name |
4-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzene-1,4-diamine |
InChI |
InChI=1S/C14H12N4S/c15-11-1-3-12(4-2-11)17-14-18-13(9-19-14)10-5-7-16-8-6-10/h1-9H,15H2,(H,17,18) |
InChI Key |
MAAYRRBVBYDTRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)NC2=NC(=CS2)C3=CC=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Substituted Thiazole-2-Amines
One common method to prepare substituted thiazole-2-amines involves the reaction of α-halo ketones or α-chloro acetyl chloride with ammonium thiocyanate and subsequent cyclization to form the thiazole ring. For example, Apostolidis et al. reported the synthesis of substituted thiazole-2-amines by reacting α-chloro acetyl chloride with ammonium thiocyanate in dry benzene, yielding intermediates suitable for further substitution.
Coupling with 1,4-Benzenediamine
The linkage to 1,4-benzenediamine (para-phenylenediamine) typically requires activation of the thiazole intermediate at the 2-position, often as a halide or a reactive electrophile, to facilitate nucleophilic aromatic substitution or amide/imine bond formation.
- Nucleophilic substitution: The 2-position of the thiazole ring, if halogenated (e.g., 2-chlorothiazole), can undergo nucleophilic substitution with 1,4-benzenediamine under reflux conditions in polar aprotic solvents.
- Condensation reactions: Alternatively, the use of aldehyde-functionalized thiazole derivatives can allow Schiff base formation with the amine groups of 1,4-benzenediamine, followed by reduction to the amine linkage.
Representative Synthetic Route (Inferred)
Alternative Synthetic Approaches
One-Pot Multi-Component Reactions
Several studies highlight one-pot syntheses of thiazole derivatives using aromatic amines, aldehydes, and mercaptoacetic acid catalyzed by various catalysts under solvent-free or ultrasonic conditions, enhancing yield and reducing reaction time. These methods could be adapted for the target compound by selecting appropriate pyridinyl aldehydes and 1,4-benzenediamine derivatives.
Microwave-Assisted Synthesis
Microwave irradiation has been employed to accelerate heterocyclic compound synthesis, including benzimidazole and thiazole derivatives, with high yields and short reaction times. Applying microwave-assisted methods to the condensation of thiazole intermediates with 1,4-benzenediamine may improve efficiency.
Analytical and Purification Techniques
- Thin-Layer Chromatography (TLC): Used to monitor reaction progress and purity.
- Column Chromatography: Silica gel (60–120 mesh) is commonly used for purification of thiazole derivatives.
- Spectroscopic Characterization: NMR (¹H and ¹³C), IR, and Mass Spectrometry confirm structure and purity.
Summary Table of Key Preparation Methods
| Method No. | Reaction Type | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Cyclization of α-chloro acetyl chloride + ammonium thiocyanate | α-chloro acetyl chloride, NH4SCN, dry benzene | Reflux | 50-75 | Forms thiazole-2-amine intermediate |
| 2 | Halogenation at 2-position | NBS or similar | Room temp to reflux | 70-85 | Activates for substitution |
| 3 | Nucleophilic substitution with 1,4-benzenediamine | 1,4-benzenediamine, DMF | Reflux | 60-85 | Forms final compound |
| 4 | One-pot condensation (aromatic amine + aldehyde + mercaptoacetic acid) | Pyridine-4-carboxaldehyde, 1,4-benzenediamine, mercaptoacetic acid | Solvent-free, 70°C, ultrasonic | 70-90 | Green chemistry approach |
| 5 | Microwave-assisted synthesis | Thiazole intermediate, 1,4-benzenediamine | Microwave irradiation, 80-100°C, 2-5 min | 80-95 | Rapid synthesis, high yield |
Chemical Reactions Analysis
Types of Reactions
N~1~-[4-(4-pyridinyl)-1,3-thiazol-2-yl]-1,4-benzenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiazole derivatives, while substitution reactions can produce a wide range of substituted analogs with different functional groups .
Scientific Research Applications
N~1~-[4-(4-pyridinyl)-1,3-thiazol-2-yl]-1,4-benzenediamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N1-[4-(4-pyridinyl)-1,3-thiazol-2-yl]-1,4-benzenediamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-Bipyridin-2′-yl]benzene-1,4-diamine ()
- Structure : Shares the 1,4-benzenediamine core but substitutes the thiazole-pyridinyl group with a 2,4′-bipyridine linked to a methylimidazole.
- Synthesis : Prepared via condensation reactions involving aromatic amines and heterocyclic precursors, similar to methods used for thiazole-containing analogs.
N’-[4-(2-Amino-4-methyl-1,3-thiazol-5-yl)pyrimidin-2-yl]-N,N-dimethylbenzene-1,4-diamine ()
- Structure : Features a pyrimidine-thiazole substituent on the benzenediamine core, with additional dimethylamine groups.
- Key Differences : The dimethylamine groups increase electron-donating capacity, while the pyrimidine-thiazole system may enhance binding to biological targets (e.g., kinases) compared to the simpler thiazole-pyridinyl motif .
1,4-Benzenediamine Derivatives with Benzothiazolyl Groups ()
- Structure : CAS 68478-44-4 includes a benzothiazolyl substituent instead of thiazole-pyridinyl.
- Key Differences : Benzothiazole’s fused ring system increases rigidity and may improve photostability, relevant in dye or sensor applications .
Data Table: Structural and Functional Comparison
Biological Activity
N~1~-[4-(4-pyridinyl)-1,3-thiazol-2-yl]-1,4-benzenediamine, also known as N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzene-1,4-diamine hydrobromide, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C14H12N4S
- Molecular Weight : 284.34 g/mol
- CAS Number : 1052530-79-6
The compound features a thiazole ring and a pyridine moiety, which are critical for its biological activity. The structural configuration allows for interactions with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The compound has been shown to exhibit cytotoxic effects against several cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis and cell cycle arrest |
| A549 (Lung Cancer) | 15.0 | Inhibition of proliferation via ROS generation |
| HeLa (Cervical Cancer) | 10.0 | Disruption of mitochondrial function |
The observed cytotoxicity can be attributed to the compound's ability to induce apoptosis through various pathways, including the generation of reactive oxygen species (ROS) and disruption of mitochondrial integrity .
Antimicrobial Activity
This compound has also demonstrated antimicrobial properties against a range of pathogens. In vitro studies have reported effective inhibition against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 30 |
| Pseudomonas aeruginosa | 40 |
The antimicrobial mechanism is believed to involve interference with bacterial cell wall synthesis and function .
The biological activity of this compound can be linked to its structural features:
- Enzyme Inhibition : The thiazole ring has been associated with the inhibition of key enzymes involved in cancer cell proliferation.
- DNA Interaction : The compound may intercalate with DNA, leading to disruptions in replication and transcription processes.
- ROS Generation : Increased ROS levels contribute to oxidative stress in cells, promoting apoptosis in cancerous tissues.
Case Study 1: Anticancer Efficacy in Animal Models
A study conducted on xenograft models demonstrated that administration of this compound resulted in significant tumor reduction compared to control groups. The treatment led to a decrease in tumor volume by approximately 50% over four weeks .
Case Study 2: Antimicrobial Effectiveness
In another study focusing on wound infections caused by multidrug-resistant bacteria, topical application of the compound showed promising results in reducing bacterial load and promoting healing within seven days .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
